

Preclinical Profile of AZ6102: A Technical Guide for Oncology Researchers

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An In-depth Analysis of the Potent and Selective Tankyrase Inhibitor **AZ6102** in Preclinical Oncology Models

Introduction

AZ6102 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway. [1][2][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making it a compelling target for therapeutic intervention. **AZ6102** emerged from a medicinal chemistry effort to develop a tankyrase inhibitor with suitable properties for in vivo pharmacological testing. This technical guide provides a comprehensive overview of the preclinical data on **AZ6102**, focusing on its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile, with detailed experimental protocols for key studies.

Core Data Summary

Table 1: In Vitro Activity of AZ6102



Assay Type	Target/Cell Line	Parameter	Value	Reference
Enzymatic Assay	TNKS1	IC50	3 nM	[2]
Enzymatic Assay	TNKS2	IC ₅₀	1 nM	[2]
Cell-Based Wnt Pathway Assay	DLD-1	IC50	5 nM	[3]
Cell Proliferation Assay	COLO320DM	Gl50	~40 nM	[1][3]
Cell Proliferation Assay	HCT-116 (β- catenin mutant)	Activity	No anti- proliferative activity	[1][3]
Cell Proliferation Assay	MDA-MB-436 (BRCA mutant)	Activity	No anti- proliferative activity	[1][3]

Table 2: In Vitro Selectivity of AZ6102 against PARP

Family Enzymes

Enzyme	IC ₅₀	Reference
PARP1	2.0 μΜ	[2]
PARP2	0.5 μΜ	[2]
PARP6	>3 μM	[2]

Table 3: Preclinical Pharmacokinetics of AZ6102



Species	Dose	Parameter	Value	Reference
Mouse	25 mg/kg (intravenous)	Half-life (t1/2)	4 hours	[3]
Mouse	25 mg/kg (intravenous)	Clearance (CL)	24 mL/min/kg	[3]
Mouse	Not specified	Bioavailability	12%	[3]
Rat	Not specified	Bioavailability	18%	[3]

Table 4: In Vivo Tolerability of AZ6102 in Mice

Dosing Schedule	Tolerated Dose	Reference
Daily (intravenous)	up to 15 mg/kg	[1][4]
Twice a week (intravenous)	120 mg/kg	[1][4]

Mechanism of Action: Wnt Pathway Inhibition

AZ6102 exerts its anti-cancer effects by inhibiting the enzymatic activity of TNKS1 and TNKS2. These enzymes are key components of the Wnt/ β -catenin signaling pathway. In cancer cells with a hyperactive Wnt pathway, TNKS1/2 mark Axin, a central component of the β -catenin destruction complex, for proteasomal degradation. By inhibiting TNKS1/2, **AZ6102** stabilizes Axin levels, leading to the enhanced degradation of β -catenin. This prevents β -catenin's translocation to the nucleus and subsequent transcription of Wnt target genes that drive cell proliferation.[1][3] Preclinical studies have demonstrated that in the COLO320DM colorectal cancer cell line, **AZ6102** treatment leads to the stabilization of Axin2 protein and modulates Wnt target genes in a dose- and time-dependent manner, both in vitro and in vivo.[1][3]

Caption: Simplified Wnt/ β -catenin signaling pathway and the mechanism of action of AZ6102.

Experimental Protocols TNKS1 Enzymatic Assay

This assay quantifies the inhibition of Tankyrase-1 auto-poly(ADP-ribosyl)ation (auto-PARsylation).



Reagents:

- Tankyrase-1 protein (0.11 μΜ)
- Nicotinamide adenine dinucleotide (NAD+) mix: 3 μM total NAD+, consisting of 2.12 μM
 3H-NAD+ (specific radioactivity of 1690 Ci/mol) and 0.88 μM biotin-NAD+.
- Assay Buffer (pH 7.5): 60 mM Tris, 1 mM DTT, 0.01% (v/v) Tween-20®, 2.5 mM MgCl₂, 0.3 mg/mL BSA.
- AZ6102: 10 mM stock solution in DMSO, serially diluted.

Procedure:

- Aliquots of the serially diluted AZ6102 in DMSO are transferred to a 384-well assay plate.
- Tankyrase-1 protein solution is added to each well and mixed.
- The enzymatic reaction is initiated by the addition of the NAD+ mix.
- The reaction is incubated at room temperature.
- The amount of ³H-ADP-ribose incorporated onto the biotinylated Tankyrase-1 is quantified using a scintillation proximity assay (SPA).
- IC₅₀ values are calculated from the dose-response curves.

DLD-1 TCF/LEF Reporter Assay

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.

- Cell Line: DLD-1 human colorectal adenocarcinoma cells, which have a mutation in the APC gene leading to constitutive Wnt pathway activation.
- Reagents:
 - DLD-1 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct.
 - Cell culture medium (e.g., RPMI-1640 with 10% FBS).



- AZ6102: Serially diluted in DMSO.
- Luciferase assay reagent.
- Procedure:
 - DLD-1 reporter cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with various concentrations of AZ6102 or vehicle control (DMSO).
 - After a 24-hour incubation period, the cells are lysed.
 - The luciferase activity is measured using a luminometer.
 - IC₅₀ values are determined from the dose-response curves.

COLO320DM Cell Proliferation Assay

This assay determines the effect of **AZ6102** on the proliferation of the COLO320DM colorectal cancer cell line, which is sensitive to Wnt pathway inhibition.

- Cell Line: COLO320DM human colorectal adenocarcinoma cells.
- Reagents:
 - COLO320DM cells.
 - Cell culture medium (e.g., RPMI-1640 with 10% FBS).
 - AZ6102: Serially diluted in DMSO.
 - Cell proliferation reagent (e.g., CellTiter-Glo®).
- Procedure:
 - COLO320DM cells are seeded in 96-well plates.
 - The cells are treated with a range of concentrations of AZ6102 or vehicle control.



- The plates are incubated for a defined period (e.g., 72 hours).
- The cell viability is assessed by adding a cell proliferation reagent that measures ATP levels.
- Luminescence is read on a plate reader.
- The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curves.[1][3]

Western Blot Analysis for Axin2 Stabilization

This experiment visualizes the effect of **AZ6102** on the protein levels of Axin2.

- Cell Line: DLD-1 or COLO320DM cells.
- Reagents:
 - AZ6102.
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
 - Primary antibodies: anti-Axin2, anti-TNKS1, anti-TNKS2, and a loading control (e.g., antiβ-actin or anti-GAPDH).
 - HRP-conjugated secondary antibodies.
 - Chemiluminescent substrate.
- Procedure:
 - Cells are treated with **AZ6102** at various concentrations and for different time points.
 - The cells are harvested and lysed.
 - Protein concentration in the lysates is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

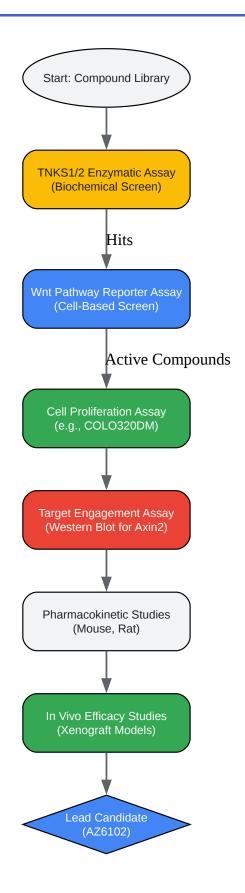
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- $\circ~$ The membrane is blocked and then incubated with the primary antibodies overnight at $4^{\circ}\text{C}.$
- After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.[3]





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